

# Structural Confirmation of 1-(4-Methoxypyridin-2-yl)piperazine: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: 1-(4-Methoxypyridin-2-yl)piperazine

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This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of **1-(4-Methoxypyridin-2-yl)piperazine**. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes data from the structurally similar compound, 1-(4-methoxyphenyl)piperazine, as a reference for comparison. This approach is a standard practice in chemical analysis for the tentative identification and structural elucidation of new or less-studied molecules.

## Data Presentation

The structural confirmation of an organic compound like **1-(4-Methoxypyridin-2-yl)piperazine** relies on a combination of spectroscopic techniques. The expected data for the target compound are compared with the experimental data of the analogous 1-(4-methoxyphenyl)piperazine.

Table 1: <sup>1</sup>H NMR Spectroscopic Data Comparison

Assignment	1-(4-Methoxypyridin-2-yl)piperazine (Predicted)	1-(4-methoxyphenyl)piperazine hydrochloride (Experimental)
Methoxy Protons (-OCH <sub>3</sub> )	~3.8 ppm (s, 3H)	Not specified
Piperazine Protons (-CH <sub>2</sub> -N-Ar)	~3.5 ppm (m, 4H)	Not specified
Piperazine Protons (-CH <sub>2</sub> -NH)	~3.0 ppm (m, 4H)	Not specified
Pyridine H-3	~6.4 ppm (d)	-
Pyridine H-5	~6.6 ppm (dd)	-
Pyridine H-6	~8.0 ppm (d)	-
Phenyl Protons	-	Not specified

Table 2: <sup>13</sup>C NMR Spectroscopic Data Comparison

Assignment	1-(4-Methoxypyridin-2-yl)piperazine (Predicted)	Piperazine (Experimental)[ <a href="#">1</a> ]
Methoxy Carbon (-OCH <sub>3</sub> )	~55 ppm	-
Piperazine Carbons (-CH <sub>2</sub> -N-Ar)	~45 ppm	46.4 ppm
Piperazine Carbons (-CH <sub>2</sub> -NH)	~50 ppm	46.4 ppm
Pyridine C-2	~160 ppm	-
Pyridine C-3	~105 ppm	-
Pyridine C-4	~165 ppm	-
Pyridine C-5	~108 ppm	-
Pyridine C-6	~148 ppm	-

Table 3: Mass Spectrometry Data Comparison

Parameter	1-(4-Methoxypyridin-2-yl)piperazine	1-(4-methoxyphenyl)piperazine[2] [3]
Molecular Formula	C10H15N3O	C11H16N2O
Molecular Weight	193.25 g/mol	192.26 g/mol
Predicted m/z [M+H] <sup>+</sup>	194.13	193.13
Key Fragmentation Ions	Expected loss of piperazine fragments	m/z 150, 120[2]

Table 4: IR Spectroscopy Data Comparison

Functional Group	1-(4-Methoxypyridin-2-yl)piperazine (Predicted)	Piperazine Derivatives (Typical Ranges)[4]
N-H Stretch	~3300-3500 cm <sup>-1</sup>	3100-3500 cm <sup>-1</sup>
C-H Stretch (Aromatic)	~3000-3100 cm <sup>-1</sup>	3000-3100 cm <sup>-1</sup>
C-H Stretch (Aliphatic)	~2800-3000 cm <sup>-1</sup>	2800-3000 cm <sup>-1</sup>
C=N, C=C Stretch (Aromatic)	~1500-1600 cm <sup>-1</sup>	1500-1600 cm <sup>-1</sup>
C-O Stretch (Methoxy)	~1250 cm <sup>-1</sup>	~1250 cm <sup>-1</sup>
C-N Stretch	~1000-1200 cm <sup>-1</sup>	1000-1200 cm <sup>-1</sup>

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution is then transferred to a 5 mm NMR tube.[5]

- **Data Acquisition:** The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the spectrum is typically acquired with a set number of scans. For  $^{13}\text{C}$  NMR, a higher number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[6\]](#)
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to a known standard (e.g., TMS).

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.[\[7\]](#)
- **Ionization:** The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.[\[7\]](#)
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different  $m/z$  values.

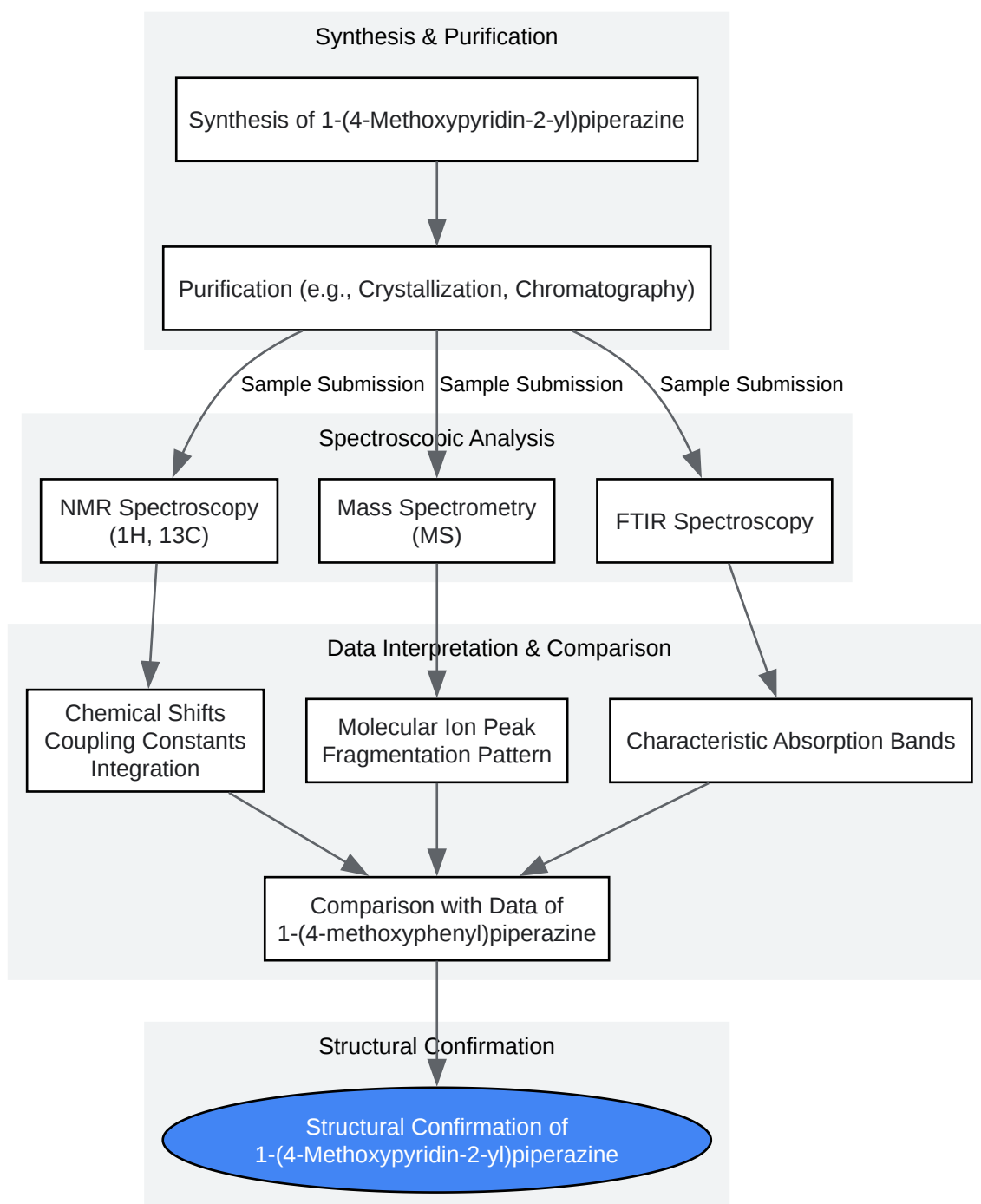
### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the powdered compound is placed directly on the ATR crystal. For liquid samples, a drop is placed on the crystal.[\[8\]](#)
- **Background Spectrum:** A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.[\[8\]](#)
- **Sample Spectrum:** The sample is placed on the ATR crystal, and the infrared spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

- Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

## Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **1-(4-Methoxypyridin-2-yl)piperazine** using the discussed spectroscopic methods.



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